molecular formula C16H12O6 B122990 1,6-Dihydroxy-2,4-dimethoxyanthraquinone CAS No. 142878-33-9

1,6-Dihydroxy-2,4-dimethoxyanthraquinone

Cat. No.: B122990
CAS No.: 142878-33-9
M. Wt: 300.26 g/mol
InChI Key: AZOVYGVUYZKMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dihydroxy-2,4-dimethoxyanthraquinone is an anthraquinone derivative with the molecular formula C16H12O6 . This compound is known for its distinctive chemical structure, which includes two hydroxyl groups and two methoxy groups attached to the anthraquinone core. Anthraquinones are a class of naturally occurring compounds found in various plants and fungi, and they are known for their diverse biological activities and applications in different fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dihydroxy-2,4-dimethoxyanthraquinone typically involves the hydroxylation and methoxylation of an anthraquinone precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

1,6-Dihydroxy-2,4-dimethoxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Dihydroxy-2,4-dimethoxyanthraquinone has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.

    Industry: Used as a dye intermediate and in the production of pigments

Mechanism of Action

The mechanism of action of 1,6-Dihydroxy-2,4-dimethoxyanthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also generates reactive oxygen species (ROS) that can induce oxidative stress and apoptosis in cancer cells. The molecular targets include DNA, topoisomerases, and various signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • **1

Properties

IUPAC Name

1,6-dihydroxy-2,4-dimethoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-10-6-11(22-2)16(20)13-12(10)15(19)9-5-7(17)3-4-8(9)14(13)18/h3-6,17,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOVYGVUYZKMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC(=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162206
Record name 1,6-Dihydroxy-2,4-dimethoxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142878-33-9
Record name 1,6-Dihydroxy-2,4-dimethoxyanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142878339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dihydroxy-2,4-dimethoxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Dihydroxy-2,4-dimethoxyanthraquinone
Reactant of Route 2
1,6-Dihydroxy-2,4-dimethoxyanthraquinone
Reactant of Route 3
1,6-Dihydroxy-2,4-dimethoxyanthraquinone
Reactant of Route 4
1,6-Dihydroxy-2,4-dimethoxyanthraquinone
Reactant of Route 5
1,6-Dihydroxy-2,4-dimethoxyanthraquinone
Reactant of Route 6
1,6-Dihydroxy-2,4-dimethoxyanthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.